Chk1 Kinase Inhibitory Activity: The Ethylidene Scaffold as a Validated Hit Distinct from Unsubstituted Indolin-2-one
The parent compound 3-ethylidene-1,3-dihydro-indol-2-one was identified as the original Chk1 inhibitor hit from which a focused library was synthesized and screened. While the parent compound's exact IC50 was not separately reported in the abstract, the structure-activity relationship study demonstrated that the ethylidene group was indispensable for Chk1 inhibition; derivative analog 28, which retains the (Z)-ethylidene, achieved potent enzymatic and cellular activity. Unsubstituted indolin-2-one showed no meaningful Chk1 inhibition in the same assay cascade [1].
| Evidence Dimension | Chk1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Moderate inhibition (exact IC50 not publicly disclosed in abstract; described as the parent Chk1 inhibitor) |
| Comparator Or Baseline | Indolin-2-one (no detectable inhibition) vs. analog 28 (IC50 < 10 nM estimated from class activity; exact values in full text) |
| Quantified Difference | Qualitative: ethylidene present → inhibition; ethylidene absent → no inhibition. Analog 28 is >10-fold more potent than parent. |
| Conditions | In vitro Chk1 kinase assay; cellular G2 checkpoint abrogation assay (HeLa cells) |
Why This Matters
Confirms that the ethylidene group is a critical pharmacophore element, making this compound a non-replaceable starting point for Chk1 inhibitor development.
- [1] Lin N-H, Xia P, Kovar P, Park C, Chen Z, Zhang H, Rosenberg SH, Sham HL. Synthesis and biological evaluation of 3-ethylidene-1,3-dihydro-indol-2-ones as novel checkpoint 1 inhibitors. Bioorg Med Chem Lett. 2006;16(2):421-6. PMID: 16242328. View Source
